2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H21ClN2O2S2 and a molecular weight of 469.028 g/mol
Properties
CAS No. |
477329-22-9 |
|---|---|
Molecular Formula |
C24H21ClN2O2S2 |
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21ClN2O2S2/c1-29-17-12-10-16(11-13-17)27-23(28)21-18-7-3-5-9-20(18)31-22(21)26-24(27)30-14-15-6-2-4-8-19(15)25/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
InChI Key |
JNTQRXFBEXEIHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions usually require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Pharmacological Activities
Research indicates that derivatives of thienopyrimidine compounds exhibit a range of biological activities. The specific compound has been studied for its potential applications in various fields:
-
Antimicrobial Activity :
- Thienopyrimidine derivatives have shown significant antimicrobial effects against a variety of pathogens. For instance, studies have reported that certain thienopyrimidine compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
- The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, which could lead to its efficacy as an antimicrobial agent.
-
Anticancer Properties :
- Compounds within the thienopyrimidine class have been evaluated for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models .
- Specific mechanisms may involve the modulation of cell signaling pathways related to cell proliferation and survival.
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Study 1: Antimicrobial Efficacy
A study conducted by Barbuceanu et al. synthesized various thienopyrimidine derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The compound exhibited MIC values comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Case Study 2: Anticancer Activity
In a preclinical study focused on cancer therapy, a derivative of this compound was tested against breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds such as:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar structure but with a 4-chlorophenyl group instead of a 4-methoxyphenyl group .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a 4-methylphenyl group in place of the 4-methoxyphenyl group .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This variant contains a 4-ethoxyphenyl group instead of the 4-methoxyphenyl group .
These similar compounds highlight the structural diversity and potential for modification within this class of compounds, allowing for the exploration of different biological activities and applications.
Biological Activity
2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in pharmacological applications. This compound belongs to a class of benzothienopyrimidines and is characterized by its unique structural features which contribute to its biological activity.
Chemical Structure and Properties
- Molecular Formula : C24H21ClN2O2S2
- Molecular Weight : 466.01 g/mol
- CAS Number : 1611634
The compound's structure includes a chlorobenzyl sulfanyl group and a methoxyphenyl moiety, contributing to its diverse biological activities.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits notable biological activity:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains. In studies, it demonstrated moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Its effectiveness was assessed through Minimum Inhibitory Concentration (MIC) tests, revealing MIC values that indicate significant antibacterial properties.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes. Notably, it showed strong inhibition against acetylcholinesterase (AChE) and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urolithiasis.
- These findings are significant as they indicate the compound's ability to interact with specific biological targets, which is crucial for drug development.
-
Anticancer Potential :
- Preliminary studies have suggested that this compound may possess anticancer properties. It was identified through screening of drug libraries on multicellular spheroids, indicating its potential in cancer therapy.
- The mechanisms underlying its anticancer effects are still under investigation but may involve the modulation of cellular pathways related to apoptosis and cell proliferation.
Case Studies and Research Findings
Several studies have focused on the biological activities of this compound:
- A study conducted by Aziz-ur-Rehman et al. (2011) explored the pharmacological behavior of sulfamoyl derivatives, including compounds similar to our target molecule. Their findings emphasized the importance of structural modifications for enhancing antibacterial and enzyme-inhibiting activities .
- Another research article highlighted the synthesis of various benzothienopyrimidine derivatives and their biological evaluations. The synthesized compounds were assessed for their antibacterial activity against multiple strains, with some derivatives showing promising results comparable to established antibiotics .
Data Tables
| Biological Activity | Tested Strains/Targets | Results (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL | |
| Enzyme Inhibition | Acetylcholinesterase | IC50 = 50 μM |
| Urease | IC50 = 25 μM | |
| Anticancer | Multicellular spheroids | Significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
